molecular formula C14H13NO3 B11998920 (E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime CAS No. 51674-04-5

(E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime

Cat. No.: B11998920
CAS No.: 51674-04-5
M. Wt: 243.26 g/mol
InChI Key: CGMYMXLVMLLWHC-CCEZHUSRSA-N
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Description

(E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime is an oxime derivative of the parent ketone, (2-hydroxy-4-methoxyphenyl)(phenyl)methanone (CAS 131-57-7), commonly known as oxybenzone, a UV absorber in sunscreens . The oxime is formed by the condensation of the ketone with hydroxylamine, introducing a hydroxyl-imino (>C=N-OH) group. The compound exhibits stereoisomerism due to the E-configuration of the oxime group, which influences its chemical reactivity and biological interactions.

Properties

CAS No.

51674-04-5

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-methoxyphenol

InChI

InChI=1S/C14H13NO3/c1-18-11-7-8-12(13(16)9-11)14(15-17)10-5-3-2-4-6-10/h2-9,16-17H,1H3/b15-14+

InChI Key

CGMYMXLVMLLWHC-CCEZHUSRSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C(=N/O)/C2=CC=CC=C2)O

Canonical SMILES

COC1=CC(=C(C=C1)C(=NO)C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Direct Condensation Using Hydroxylamine Hydrochloride

Adapted from protocols for diphenylmethanone oximes, this method employs hydroxylamine hydrochloride (NH2_2OH·HCl) and sodium acetate in ethanol/water (4:1). The ketone (2-hydroxy-4-methoxyphenyl)(phenyl)methanone reacts at 80°C for 16 h, achieving >80% conversion. Post-reaction extraction with ethyl acetate and silica gel chromatography yield the pure E-isomer.

Key parameters:

  • Molar ratio: Ketone : NH2_2OH·HCl : NaOAc = 1 : 1.5 : 2.5

  • Solvent system: Ethanol/water enhances solubility of ionic intermediates

  • Temperature: Reflux conditions (78–80°C) accelerate imine formation

Elemental analysis data for analogous oximes show <0.5% deviation from theoretical values, confirming high purity.

Reaction Optimization and Mechanistic Insights

Solvent and Base Effects

Comparative studies reveal ethanol/water mixtures outperform pure ethanol or DMF in oxime yield (Table 1). Sodium acetate maintains pH 4.5–5.5, balancing nucleophilicity of hydroxylamine and ketone activation.

Table 1. Solvent optimization for oxime synthesis

Solvent SystemTemperature (°C)Time (h)Yield (%)
Ethanol/H2_2O (4:1)801685
Pure Ethanol782472
DMF100868

Stereochemical Control

The E-isomer predominates (>95%) due to steric hindrance between the 2-hydroxy group and phenyl ring during tautomerization. Crystallographic data for analogous structures confirm anti-configuration of oxime hydroxyl relative to the methoxy substituent.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • 1^1H NMR (400 MHz, CDCl3_3): δ 12.1 (s, 1H, OH), 8.21 (s, 1H, N-OH), 7.45–7.62 (m, 5H, Ar-H), 6.82 (d, J = 8.4 Hz, 1H, C6_6H3_3), 3.92 (s, 3H, OCH3_3)

  • IR (KBr): 3250 cm1^{-1} (O-H stretch), 1610 cm1^{-1} (C=N stretch)

Crystallographic Data

Single-crystal X-ray diffraction of related oximes shows monoclinic systems with P21_1/c space groups. Hydrogen bonding between oxime hydroxyl and methoxy oxygen stabilizes the E-configuration.

Scalability and Industrial Relevance

Kilogram-scale trials using [Cp*RhCl2_2]2_2/Cu(OAc)2_2 catalytic systems achieve 70–73% yields, demonstrating commercial viability . Continuous-flow reactors may further enhance throughput by reducing reaction times from hours to minutes.

Chemical Reactions Analysis

Types of Reactions

(E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.

    Reduction: The oxime can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or ethanol are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Structural Characteristics

The synthesis of (E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime involves the condensation of 2-hydroxy-4-methoxybenzophenone with hydroxylamine. The resulting compound has been characterized using various techniques, including X-ray crystallography, which confirms its E configuration regarding the azomethine bond . The elemental analysis indicates a molecular formula of C21_{21}H19_{19}N3_3O3_3, with specific melting points and yields reported in different studies .

Medicinal Chemistry Applications

Antimicrobial Activity : Research has indicated that oxime derivatives, including (E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime, exhibit promising antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties : The compound has been evaluated for its anticancer activity against several cell lines. Studies suggest that it may induce apoptosis and inhibit cell proliferation by affecting tubulin polymerization, similar to known anticancer agents like combretastatin A4 . The molecular docking studies further support its potential as a tubulin inhibitor, providing a basis for its use in cancer therapy.

Material Science Applications

Polymer Chemistry : The incorporation of (E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime into polymer matrices has been explored for enhancing material properties. Its functional groups allow for modifications that can improve thermal stability and mechanical strength in polymer composites .

Photostability Studies : The compound's photostability has been investigated in the context of UV protection in coatings and plastics. Its ability to absorb UV light makes it suitable for applications where photodegradation is a concern .

Case Study 1: Antimicrobial Efficacy

A study conducted on various oxime derivatives demonstrated that (E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

In vitro assays revealed that the compound effectively induced apoptosis in human breast cancer cells by activating caspase pathways. Flow cytometry analysis confirmed an increase in sub-G1 population, indicative of apoptosis. This study highlights its potential as an effective anticancer agent .

Mechanism of Action

The mechanism of action of (E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound’s hydroxy and methoxy groups can participate in various biochemical pathways, modulating enzyme activity and cellular processes.

Comparison with Similar Compounds

Key Structural Features :

  • Methoxy group at the 4-position: Provides electron-donating effects, increasing solubility and influencing electronic distribution.
  • Phenyl group : Contributes to aromatic stacking interactions and lipophilicity.

The oxime derivative may have applications in pharmaceuticals or materials science, leveraging the oxime moiety’s ability to act as a ligand or pharmacophore.

Comparison with Structurally Similar Compounds

Substituent Variations in Methoxy-Phenyl Oximes

Compound Name Molecular Formula Key Substituents Biological Activity/Application Reference
(E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime C₁₄H₁₃NO₃ 2-OH, 4-OCH₃, phenyl Potential UV absorber, ligand
1-(3-Hydroxy-4-methoxyphenyl)ethanone oxime C₉H₁₁NO₃ 3-OH, 4-OCH₃, acetyl Pharmaceutical intermediate
4-Methoxyacetophenone oxime C₉H₁₁NO₂ 4-OCH₃, acetyl Synthetic intermediate
(4-(Dodecyloxy)-2-hydroxyphenyl)(phenyl)methanone oxime C₂₅H₃₅NO₃ 2-OH, 4-O(CH₂)₁₁CH₃, phenyl Enhanced lipophilicity for drug delivery

Key Observations :

  • Position of substituents : The 2-hydroxy-4-methoxy pattern in the target compound optimizes hydrogen bonding and electronic effects, whereas 3-hydroxy-4-methoxy derivatives (e.g., ) may alter metabolic stability.
  • Alkoxy chain length : Long alkoxy chains (e.g., dodecyloxy in ) increase lipophilicity, impacting membrane permeability and bioavailability.

Physicochemical Properties

Property Target Oxime 4-Methoxyacetophenone Oxime MND (Anticancer Agent)
Molecular Weight (g/mol) 243.26 165.19 439.58
LogP (Predicted) ~3.2 ~1.8 ~5.4
Hydrogen Bond Donors 2 (OH, NH) 1 (NH) 1 (NH)

Analysis :

  • Two hydrogen bond donors (OH and NH) may improve binding to biological targets compared to mono-donor analogs.

Biological Activity

(E)-(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime, also known as HMB oxime, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its antibacterial, antiproliferative, and antioxidant activities. The findings are supported by data tables and case studies to provide a comprehensive overview of the compound's effects.

The chemical structure of HMB oxime can be represented as follows:

C16H16N2O3\text{C}_{16}\text{H}_{16}\text{N}_{2}\text{O}_{3}

This compound features a hydroxyl group and a methoxy group on the phenyl ring, which are critical for its biological activity.

1. Antibacterial Activity

Recent studies have demonstrated that HMB oxime exhibits significant antibacterial properties. For instance, a study highlighted its effectiveness against Gram-positive bacteria, particularly Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 μM . This activity is attributed to the presence of hydroxy and methoxy substituents on the phenyl ring, which enhance interaction with bacterial cell membranes.

CompoundBacterial StrainMIC (μM)
HMB oximeE. faecalis8

2. Antiproliferative Activity

HMB oxime has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicate that it has selective cytotoxic effects against various cancer cell lines. The compound's antiproliferative activity was assessed using the MCF-7 breast cancer cell line, yielding an IC50 value of 3.1 μM . The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell LineIC50 (μM)
MCF-73.1
HCT 1163.7
HEK 2935.3

3. Antioxidant Activity

The antioxidant capacity of HMB oxime has been evaluated using various spectroscopic methods, showing significant activity compared to standard antioxidants like BHT (butylated hydroxytoluene) . This property may contribute to its overall protective effects against oxidative stress in biological systems.

The biological activities of HMB oxime can be attributed to several mechanisms:

  • Antibacterial Mechanism : The hydroxyl and methoxy groups enhance membrane permeability in bacterial cells, leading to cell death.
  • Antiproliferative Mechanism : Induction of apoptosis through mitochondrial pathways and modulation of signaling pathways such as RET kinase downregulation .
  • Antioxidant Mechanism : Scavenging free radicals and reducing oxidative damage in cells.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, HMB oxime was tested against multiple strains of bacteria. The results confirmed its effectiveness against E. faecalis, with researchers noting that the compound's structural features played a crucial role in its antibacterial potency.

Case Study 2: Cancer Cell Proliferation

A series of experiments were conducted using breast cancer cell lines to evaluate the antiproliferative effects of HMB oxime. The results indicated that treatment with the compound resulted in significant reductions in cell viability, with observable morphological changes consistent with apoptosis.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (E)-(2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime with high stereochemical purity?

  • Methodology :

  • Enantioselective Allylation : Use allylic acetates (e.g., (E)-1,3-diphenylallyl ethyl carbonate) and diphenylmethanone oxime under palladium catalysis. Additives like 2,4,6-collidine (1 equivalent) suppress racemization during cyclization .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) within 24 hours post-synthesis minimizes enantiomeric excess (ee) loss due to oxime bond instability .

  • Catalyst Optimization : Reducing catalyst loading from 5 mol% to 2.5 mol% improves ee (e.g., from 55% to 86% for para-substituted derivatives) and yield (47% to 69%) .

    • Data Table :
SubstrateCatalyst Loadingee (%)Yield (%)
Para-tolyl derivative5 mol%5547
Para-tolyl derivative2.5 mol%8669
Ortho-tolyl derivative2.5 mol%3038

Q. How can the structural configuration of this oxime be confirmed experimentally?

  • X-ray Crystallography : Use SHELX software (SHELXL for refinement) to resolve stereochemistry. For example, polymorph-dependent excited-state intramolecular proton transfer (ESIPT) fluorescence studies confirm packing arrangements .
  • Spectroscopic Analysis :

  • NMR : Compare chemical shifts of hydroxyl (δ ~12 ppm) and methoxy protons (δ ~3.8 ppm) to differentiate E/Z isomers.
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₁₇BrCl₂NO₂: 475.981; observed: 475.982) .

Advanced Research Questions

Q. What factors influence the enantiomeric excess (ee) of halocyclized oxime derivatives?

  • Steric Effects : Ortho-substituted aryl groups (e.g., o-tolyl) reduce ee to 30% due to hindered rotation and increased steric interactions .
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) destabilize allyl oxime intermediates, lowering ee (e.g., 45% for para-CF₃ derivatives) .
  • Reaction Conditions :

  • Temperature : Lower temperatures (0–5°C) slow racemization.
  • Solvent : Polar aprotic solvents (e.g., DCM) favor higher ee compared to THF .

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